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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425

Disclaimer: The following application notes and protocols are based on publicly available
information regarding the SWOG S2101 (BiCaZzO) clinical trial and established best practices
for tumor response assessment in studies involving immunotherapy. The official S2101 protocol
document is not publicly available; therefore, these guidelines should be considered a
comprehensive interpretation and may have minor variations from the specific trial protocol.

Introduction

The S$2101 (BiCazO) trial is a phase Il study evaluating the combination of Cabozantinib and
Nivolumab in patients with advanced solid tumors, specifically melanoma and squamous cell
carcinoma of the head and neck (HNSCC).[1][2] Nivolumab is an immune checkpoint inhibitor,
a class of drugs that can elicit unique tumor response patterns not fully captured by traditional
response criteria. Therefore, the imaging protocols and response assessment for S2101 are
critically important for accurately determining treatment efficacy.

Given the use of Nivolumab, the tumor response assessment in S2101 is guided by the
Immune-Related Response Evaluation Criteria in Solid Tumors (IRECIST).[3][4] These criteria
are a modification of the standard Response Evaluation Criteria in Solid Tumors (RECIST 1.1)
to account for phenomena such as pseudoprogression, where a tumor may initially appear to
grow or new lesions may appear before a response occurs.[3][4] Information from the Mayo
Clinic regarding the trial specifies that baseline tumor assessment should be documented using
RECIST 1.1, which serves as the foundation for IRECIST.[5]
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Imaging Modalities and Schedule

The primary imaging modality for tumor assessment in $S2101 is multi-detector computed
tomography (CT). Magnetic resonance imaging (MRI) may be used as an alternative for
specific anatomical regions where it provides superior visualization of lesions, such as the

brain.

Table 1: Imaging Schedule for S2101

Timepoint Imaging Requirement

Within 28 days prior to the start of treatment.
For melanoma patients, a CT of the chest,
) abdomen, and pelvis is required. For HNSCC
Baseline . . .
patients, a CT of the neck and chest is required.
Further imaging, such as an MRI of the brain,

should be performed as clinically indicated.[5]

Every 8 weeks for the first 12 months, and every

On-Treatment
12 weeks thereafter.

A final tumor assessment should be performed

End of Treatment
at the end of treatment.

As clinically indicated to confirm response or

Follow-up
progression.

Experimental Protocols
Image Acquisition Protocol

Standardized image acquisition is crucial for consistent and comparable tumor measurements.

The following are general guidelines based on best practices.
e CT Scans:

o Contrast: Intravenous contrast material should be used unless contraindicated. The timing
of the contrast injection and scanning should be consistent across all timepoints for a

given patient.
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o Slice Thickness: A slice thickness of 5 mm or less is recommended for accurate
measurement of lesions.

o Scan Coverage: The scan should encompass all known or suspected sites of disease.

¢ MRI Scans:

o The specific sequences will depend on the anatomical area being imaged but should be
consistent for each patient throughout the trial.

Tumor Measurement Protocol (Based on RECIST 1.1)

e Measurable Lesions:
o Definition: Lesions that can be accurately measured in at least one dimension.
o Size Criteria:
= Non-nodal lesions: Longest diameter = 10 mm.
» Lymph nodes: Short axis = 15 mm.
» Non-Measurable Lesions:

o All other lesions, including those that are too small to be accurately measured, bone
lesions without a soft tissue component, and diffuse disease such as leptomeningeal
disease.

e Target Lesions:

o A maximum of 5 target lesions total, and no more than 2 per organ, should be selected at
baseline.

o These should be the largest, most reproducible, and representative of all involved organs.

o The sum of the diameters (SOD) of all target lesions is calculated at baseline and each
subsequent timepoint.

e Non-Target Lesions:
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o All other lesions are considered non-target and are assessed qualitatively for the
presence, absence, or unequivocal progression.

Tumor Response Assessment (Based on iRECIST)

The IRECIST criteria build upon RECIST 1.1 to provide a more comprehensive assessment of
response to immunotherapy.

Response Categories

Table 2: IRECIST Response Categories

Category Description

Disappearance of all target and non-target
iCR (immune Complete Response) lesions. No new lesions. Pathological lymph

nodes must have a short axis of <10 mm.

At least a 30% decrease in the sum of
iPR (immune Partial Response) diameters of target lesions compared to

baseline.

) ) ] Neither sufficient shrinkage to qualify for iPR nor
iSD (immune Stable Disease) o i )
sufficient increase to qualify for iUPD.

At least a 20% increase in the sum of diameters
of target lesions compared to the nadir (smallest
iUPD (immune Unconfirmed Progressive sum recorded), with an absolute increase of at
Disease) least 5 mm. Or, unequivocal progression of non-
target lesions, or the appearance of new

lesions.

iUPD that is confirmed by a subsequent scan at
iCPD (immune Confirmed Progressive Disease)  least 4 weeks later, showing a further increase

in tumor burden.

Management of New Lesions

A key feature of IRECIST is the management of new lesions. The appearance of a new lesion
does not automatically signify progressive disease.
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 If new lesions appear while the target lesions are in iCR, iPR, or iSD, the overall response is
iUPD.

e Treatment may continue, and a confirmatory scan is required to determine if the progression
is transient (pseudoprogression) or true progression.

Data Presentation

All quantitative data from tumor assessments should be summarized in a structured format to
allow for clear comparison across timepoints.

Table 3: Example of Quantitative Tumor Assessment Data

Target Target Sum of % Change Overall
Timepoint Lesion 1 Lesion 2 Diameters from Response
(mm) (mm) (SOD) (mm) Baseline (IRECIST)
Baseline 35 20 55 0%
Week 8 30 15 45 -18.2% iISD
Week 16 25 10 35 -36.4% iPR
Week 24 30 12 42 -23.6% iPR
Week 32 38 18 56 +1.8% iUPD
Week 36 45 22 67 +21.8% iCPD
Visualizations

Experimental Workflow
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Patient Enrollment and Baseline Assessment

Patient Enroliment

\

Baseline Imaging (CT/MRI)

\ 4

Selection of Target and
Non-Target Lesions

\ 4

Calculate Baseline
Sum of Diameters (SOD)

Treatment al}('i Monitoring

Administer Cabozantinib
and Nivolumab

\ 4

Follow-up Imaging
(Every 8-12 weeks)

\

Measure Target Lesions
and Assess Non-Target/New Lesions

\ 4

Calculate Current SOD
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Confirmatory Scan
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Tumor Response
Assessment in S2101 (BiCaz0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583425#imaging-protocols-for-tumor-response-
assessment-in-s2101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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